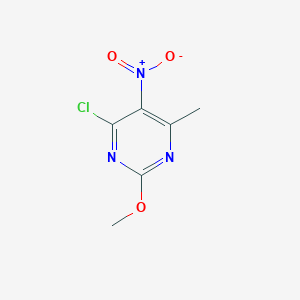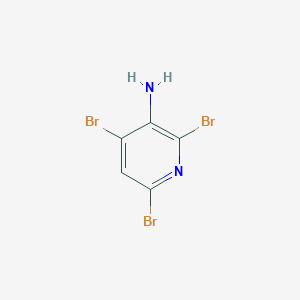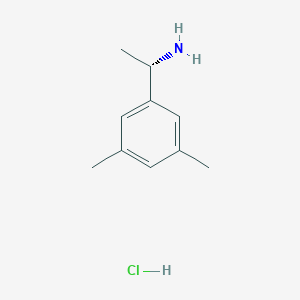
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic drug that has been used for centuries in traditional Chinese medicine for the treatment of respiratory and cardiovascular disorders. It is a potent stimulant that acts on the central nervous system, increasing heart rate, blood pressure, and respiration. In recent years, ephedrine hydrochloride has gained attention in the scientific community for its potential applications in research and medicine.
Applications De Recherche Scientifique
Ephedrine hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the sympathetic nervous system and its effects on cardiovascular function. It has also been used in studies investigating the effects of exercise on metabolism and energy expenditure, as well as in the development of new drugs for the treatment of obesity and other metabolic disorders.
Mécanisme D'action
Ephedrine hydrochloride acts as a sympathomimetic drug, stimulating the release of norepinephrine and other catecholamines from nerve endings. This leads to increased heart rate, blood pressure, and respiration, as well as increased metabolism and energy expenditure. It also has mild bronchodilator effects, making it useful in the treatment of respiratory disorders.
Effets Biochimiques Et Physiologiques
Ephedrine hydrochloride has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and respiration, as well as increased metabolism and energy expenditure. It also has mild bronchodilator effects, making it useful in the treatment of respiratory disorders. These effects are mediated by its action on the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine hydrochloride has a number of advantages as a tool for scientific research, including its ability to stimulate the sympathetic nervous system and its effects on cardiovascular function, metabolism, and energy expenditure. However, it also has limitations, including its potential for abuse and dependence, as well as its potential for adverse effects on cardiovascular function in certain individuals.
Orientations Futures
There are a number of future directions for research on (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride hydrochloride, including its potential applications in the development of new drugs for the treatment of obesity and other metabolic disorders. It also has potential as a tool for studying the sympathetic nervous system and its effects on cardiovascular function, as well as the effects of exercise on metabolism and energy expenditure. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research and medical applications.
Propriétés
IUPAC Name |
(1S)-1-(3,5-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)6-10(5-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGBBANAQZPQT-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride | |
CAS RN |
84499-79-6 | |
| Record name | Benzenemethanamine, α,3,5-trimethyl-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



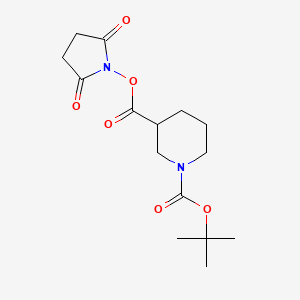
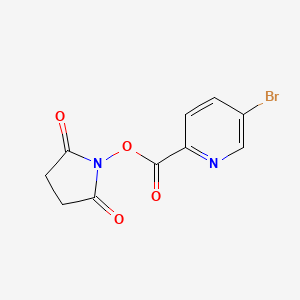


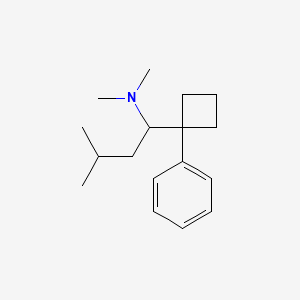
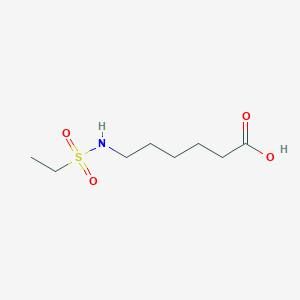
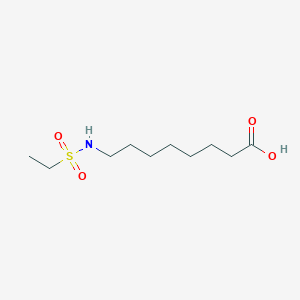
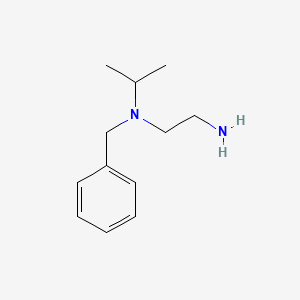



![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)
